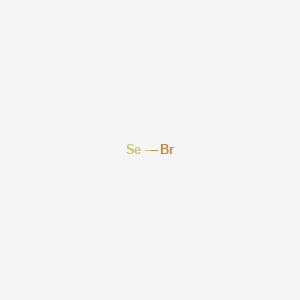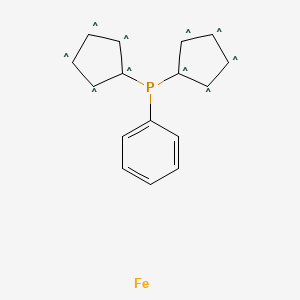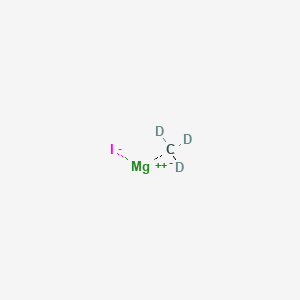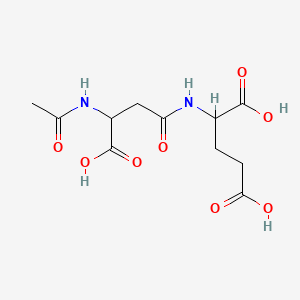
beta-Spaglumic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Spaglumic acid: is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate, a naturally occurring neurotransmitter. It is used in allergic eye conditions due to its ability to stabilize mast cells . This compound is also known for its neuroprotective properties and is being studied for its potential therapeutic applications in various neurological and ocular conditions .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Spaglumic acid can be synthesized through a one-pot synthesis method. This involves the reaction of N-Acetyl-l-aspartylglutamate with specific reagents under controlled conditions to yield the β-aspartyl isoform. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale synthesis techniques. These methods involve the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. The industrial production process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Beta-Spaglumic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical and chemical industries .
科学研究应用
Beta-Spaglumic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its role as a neurotransmitter and its effects on cellular signaling pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
Beta-Spaglumic acid functions as a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. This compound blocks the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. This inhibition occurs through the inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation . Additionally, it modulates glutamate receptors, particularly focusing on the metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission .
相似化合物的比较
N-Acetyl-l-aspartylglutamate: This is the parent compound from which beta-Spaglumic acid is derived. It is also a neurotransmitter with similar properties.
Isospaglumic Acid: This is the α-aspartyl isoform of N-Acetyl-l-aspartylglutamate and has similar applications and properties.
Uniqueness: this compound is unique due to its specific β-aspartyl configuration, which gives it distinct properties and applications compared to its similar compounds. Its ability to stabilize mast cells and modulate glutamate receptors makes it a valuable compound for research and therapeutic applications .
属性
分子式 |
C11H16N2O8 |
|---|---|
分子量 |
304.25 g/mol |
IUPAC 名称 |
2-[(3-acetamido-3-carboxypropanoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21) |
InChI 键 |
GUCKKCMJTSNWCU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)

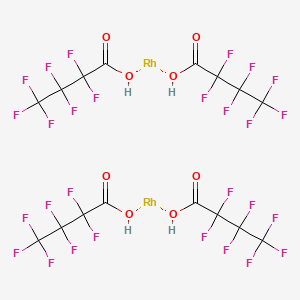





![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)
